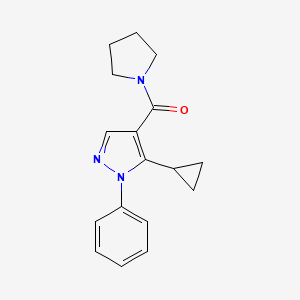
(5-Cyclopropyl-1-phenylpyrazol-4-yl)-pyrrolidin-1-ylmethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-Cyclopropyl-1-phenylpyrazol-4-yl)-pyrrolidin-1-ylmethanone, also known as CPPM, is a synthetic compound that has gained significant attention in the field of pharmaceutical research. CPPM is a pyrazole-pyrrolidine derivative that has shown promising results in the treatment of various diseases, including cancer, inflammation, and neurological disorders.
作用機序
The mechanism of action of (5-Cyclopropyl-1-phenylpyrazol-4-yl)-pyrrolidin-1-ylmethanone is not fully understood, but it is believed to involve the inhibition of various signaling pathways, including the PI3K/AKT/mTOR and NF-κB pathways. This compound has also been found to inhibit the activity of various enzymes, including COX-2 and 5-LOX, which are involved in the production of pro-inflammatory mediators.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. In cancer cells, this compound has been found to induce apoptosis by activating caspase enzymes and inhibiting Bcl-2 expression. This compound has also been found to inhibit angiogenesis by reducing the expression of VEGF and other pro-angiogenic factors. In addition, this compound has been found to reduce oxidative stress and inflammation in the brain, which may contribute to its neuroprotective effects.
実験室実験の利点と制限
One of the advantages of (5-Cyclopropyl-1-phenylpyrazol-4-yl)-pyrrolidin-1-ylmethanone is its broad range of biological activities, which makes it a promising candidate for the development of new drugs. This compound has also been found to have low toxicity in animal studies, which suggests that it may be safe for use in humans. However, one of the limitations of this compound is its low solubility in water, which may limit its effectiveness in some applications.
将来の方向性
There are several future directions for the research and development of (5-Cyclopropyl-1-phenylpyrazol-4-yl)-pyrrolidin-1-ylmethanone. One potential application is in the treatment of cancer, where this compound may be used as a chemotherapeutic agent or in combination with other drugs. This compound may also be used in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. In addition, further research is needed to fully understand the mechanism of action of this compound and to identify its potential side effects and interactions with other drugs.
Conclusion:
This compound is a promising compound that has shown potential in various scientific research applications. Its broad range of biological activities and low toxicity make it a promising candidate for the development of new drugs. Further research is needed to fully understand the mechanism of action of this compound and to identify its potential applications in the treatment of various diseases.
合成法
(5-Cyclopropyl-1-phenylpyrazol-4-yl)-pyrrolidin-1-ylmethanone can be synthesized using a multi-step process that involves the reaction of cyclopropyl acetylene, phenylhydrazine, and 1-bromo-3-chloropropane. The resulting intermediate is then reacted with pyrrolidine and sodium hydride to form this compound. The purity of the compound can be increased using various purification techniques, such as recrystallization and chromatography.
科学的研究の応用
(5-Cyclopropyl-1-phenylpyrazol-4-yl)-pyrrolidin-1-ylmethanone has shown promising results in various scientific research applications. In cancer research, this compound has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. This compound has also shown anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, this compound has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
特性
IUPAC Name |
(5-cyclopropyl-1-phenylpyrazol-4-yl)-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O/c21-17(19-10-4-5-11-19)15-12-18-20(16(15)13-8-9-13)14-6-2-1-3-7-14/h1-3,6-7,12-13H,4-5,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGMZIBXMZPLCDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=C(N(N=C2)C3=CC=CC=C3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[[5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl]pyridin-2-one](/img/structure/B7502479.png)
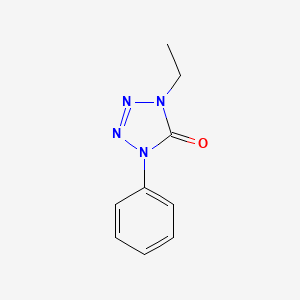
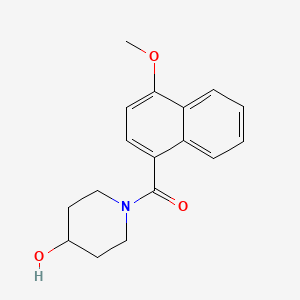

![N-[(3-methoxyphenyl)methyl]-1,3-dimethylpyrazole-4-carboxamide](/img/structure/B7502511.png)
![Cyclobutyl(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B7502517.png)
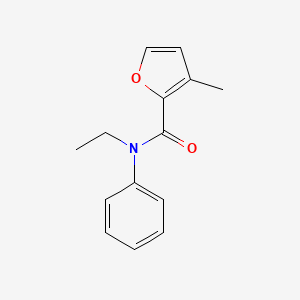
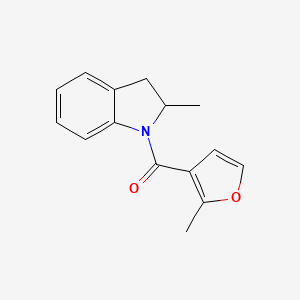
![(3,4-Dimethylphenyl)-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B7502529.png)

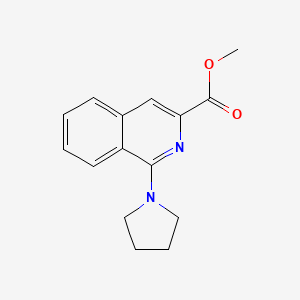
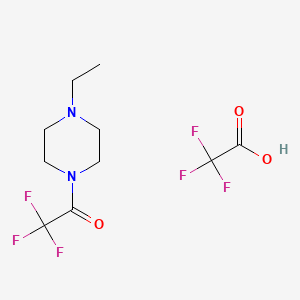
![N-[(1-ethyl-3,5-dimethylpyrazol-4-yl)methyl]-N-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7502549.png)
![1-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)-4-methylpentan-1-one](/img/structure/B7502555.png)
